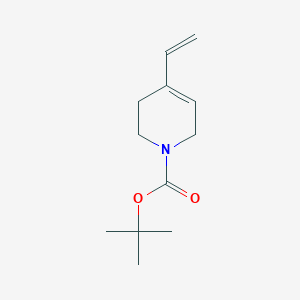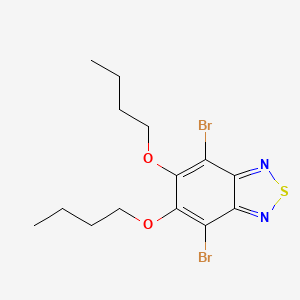
BTO4-2Br
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BTO4-2Br, also known as 1973413-17-0, is a chemical compound with the molecular formula C14H18Br2N2O2S and a molecular weight of 438.18 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The preparation of BTO4-2Br involves several synthetic routes and reaction conditions. One common method is the solid-state reaction method, which involves mixing the precursor materials and heating them to high temperatures to induce a chemical reaction . The reaction conditions, such as temperature, pressure, and time, can be varied to optimize the yield and purity of the final product. Industrial production methods may involve large-scale synthesis using similar principles but with more controlled and automated processes to ensure consistency and efficiency.
Análisis De Reacciones Químicas
BTO4-2Br undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may result in the replacement of one or more functional groups with other groups.
Aplicaciones Científicas De Investigación
BTO4-2Br has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions . In biology and medicine, it may be used in the development of new drugs or as a tool for studying biological processes . In industry, this compound can be used in the production of advanced materials, such as multiferroic ceramics, which have applications in electronics and other high-tech fields .
Mecanismo De Acción
The mechanism of action of BTO4-2Br involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity . This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
BTO4-2Br can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other brominated organic compounds or compounds with similar molecular structures . The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these other compounds. For example, while other brominated compounds may also undergo similar types of chemical reactions, this compound may have distinct reactivity patterns or be more suitable for certain applications due to its specific molecular structure.
Propiedades
Fórmula molecular |
C14H18Br2N2O2S |
|---|---|
Peso molecular |
438.2 g/mol |
Nombre IUPAC |
4,7-dibromo-5,6-dibutoxy-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C14H18Br2N2O2S/c1-3-5-7-19-13-9(15)11-12(18-21-17-11)10(16)14(13)20-8-6-4-2/h3-8H2,1-2H3 |
Clave InChI |
WNZUVOINRCAMJT-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C2=NSN=C2C(=C1OCCCC)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


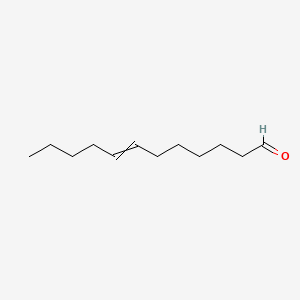
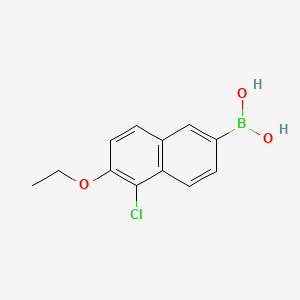
![sodium,(6R,7S)-7-[[(2R,3S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-3-hydroxybutanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14779303.png)
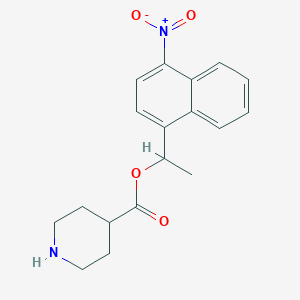
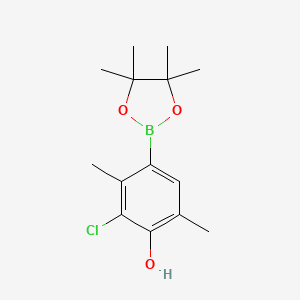
![5,6-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14779322.png)

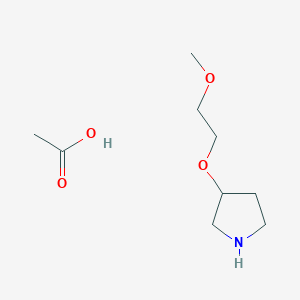
![N-[3-[1-[[6-(3,4-dimethoxyphenyl)pyrazin-2-yl]amino]ethyl]phenyl]-5-methylpyridine-3-carboxamide](/img/structure/B14779348.png)
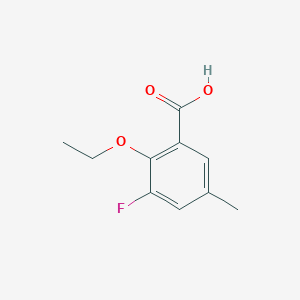
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyrazine](/img/structure/B14779362.png)
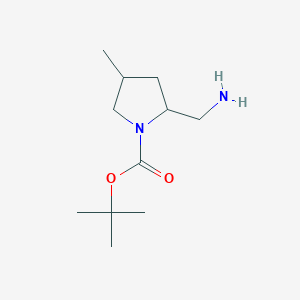
![9-Phenyl-3-[2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B14779377.png)
